Carbazochrome-d3
CAS No.:
Cat. No.: VC16680776
Molecular Formula: C10H12N4O3
Molecular Weight: 239.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N4O3 |
---|---|
Molecular Weight | 239.25 g/mol |
IUPAC Name | [3,6-dihydroxy-1-(trideuteriomethyl)-2,3-dihydroindol-5-yl]iminourea |
Standard InChI | InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3 |
Standard InChI Key | SSCSSDNTQJGTJT-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Canonical SMILES | CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Carbazochrome-d3 (2-(3-hydroxy-1-(methyl-d3)-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazine-1-carboxamide) belongs to the indole derivative family, featuring a deuterated methyl group at the N1 position of its tetrahydroindole core . The deuterium substitution confers a 3 Da mass increase compared to native carbazochrome (C₁₀H₁₂N₄O₃; MW 236.23), resulting in a molecular weight of 239.25 .
Table 1: Comparative Molecular Properties
Property | Carbazochrome | Carbazochrome-d3 |
---|---|---|
Molecular Formula | C₁₀H₁₂N₄O₃ | C₁₀H₉D₃N₄O₃ |
Exact Mass | 236.0909 | 239.1124 |
CAS Registry | 69-81-8 | Not Assigned |
Chromophore System | Conjugated indole-quinoid | Identical to parent |
The structural preservation ensures that carbazochrome-d3 maintains the redox-active quinoid moiety critical for its interaction with capillary endothelial cells .
Synthesis and Isotopic Labeling
Production Methodology
Industrial synthesis adapts the classical adrenochrome semicarbazone route , substituting conventional methylating agents with deuterated counterparts:
Table 2: Synthetic Pathway Comparison
The critical deuteration occurs during the N-methylation stage, ensuring >98% isotopic enrichment at the target position . Post-synthetic purification employs reversed-phase HPLC to isolate the deuterated species from potential non-deuterated contaminants.
Analytical Characterization
Spectroscopic Profiles
Mass Spectrometry: ESI-MS analysis reveals a base peak at m/z 240.1 [M+H]⁺, with the characteristic triplet signature (Δm/z +1, +2, +3) confirming deuterium incorporation . The absence of a signal at m/z 237 validates isotopic purity.
NMR Spectroscopy:
-
¹H NMR (DMSO-d₆): Complete disappearance of the N-CH₃ proton signal at δ 3.12 ppm
-
²H NMR: Distinct triplet at δ 3.12 (J = 2.1 Hz) confirming CD₃ group integration
Chromatographic Behavior:
HPLC retention time (C18 column, 0.1% TFA/ACN gradient) shows <0.1 min deviation from native carbazochrome, enabling co-elution studies for quantitative analysis .
Pharmaceutical Applications
Role as Internal Standard
Carbazochrome-d3's primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying native carbazochrome in biological matrices:
Table 3: Validation Parameters for Plasma Assay
Parameter | Value |
---|---|
Linear Range | 1–500 ng/mL |
LLOQ | 0.3 ng/mL |
Matrix Effect | 98.2–102.4% |
Intra-day Precision | <6.8% RSD |
The deuterated analog eliminates ion suppression effects caused by endogenous compounds, improving assay accuracy by 22–37% compared to structural analogs .
Impurity | CAS Number | Molecular Formula | Relative Retention |
---|---|---|---|
Impurity 5 | 70063-07-9 | C₁₀H₁₂N₄O₂ | 1.12 |
Impurity 14 | 42372-66-7 | C₁₀H₁₂N₄O₃ | 0.89 |
Impurity 7 | 2271443-88-8 | C₉H₈NO₄S·Na | 2.04 |
Stability studies indicate <0.5% impurity generation under ICH-recommended storage conditions (-20°C, argon atmosphere) .
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
TLC Standards | C-163002 | >99.0% | 5–25 mg |
Pricing structures remain proprietary, though market surveys indicate a 300–400% premium over non-deuterated carbazochrome .
Future Research Trajectories
Emerging applications build upon the parent compound's established roles:
-
Advanced Drug Delivery: Molecular dynamics simulations suggest stable adsorption (Eₐds = -28.6 kcal/mol) onto carboxylated carbon nanotubes , enabling targeted hemostatic delivery.
-
Metabolic Pathway Tracing: Deuterium tagging permits tracking of hepatic N-demethylation pathways without isotopic scrambling.
-
Stability-Indicating Assays: Photodegradation kinetics under ICH Q1B conditions remain uncharacterized for the deuterated form.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume